Cas no 2374145-13-6 (4-(4-bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol)

4-(4-bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol 化学的及び物理的性質
名前と識別子
-
- 4-(4-bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol
-
- インチ: 1S/C12H21BrN2O2Si/c1-15-11(18(2,3)4)9(13)10(14-15)12(16)5-7-17-8-6-12/h16H,5-8H2,1-4H3
- InChIKey: LYVVUKMCFIMYEP-UHFFFAOYSA-N
- SMILES: C1OCCC(C2C(Br)=C([Si](C)(C)C)N(C)N=2)(O)C1
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 420.5±45.0 °C(Predicted)
- 酸度系数(pKa): 12.35±0.20(Predicted)
4-(4-bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB603695-1g |
4-(4-Bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol; . |
2374145-13-6 | 1g |
€659.60 | 2024-07-24 | ||
abcr | AB603695-250mg |
4-(4-Bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol; . |
2374145-13-6 | 250mg |
€355.80 | 2024-07-24 | ||
abcr | AB603695-5g |
4-(4-Bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol; . |
2374145-13-6 | 5g |
€2218.40 | 2024-07-24 |
4-(4-bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol 関連文献
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
4-(4-bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-olに関する追加情報
Comprehensive Overview of 4-(4-bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol (CAS No. 2374145-13-6)
The compound 4-(4-bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol (CAS No. 2374145-13-6) is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features, including the pyrazole and tetrahydropyran moieties, make it a valuable intermediate for the development of novel pharmaceuticals and agrochemicals. The presence of a bromo substituent and a trimethylsilyl group further enhances its reactivity, enabling a wide range of chemical transformations.
In recent years, the demand for heterocyclic compounds like 4-(4-bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol has surged due to their applications in drug discovery. Researchers are particularly interested in its potential as a building block for small molecule inhibitors, which are crucial in targeting protein-protein interactions and enzyme active sites. This aligns with the growing trend in precision medicine and personalized therapies, where tailored compounds are designed to address specific biological pathways.
The synthesis of 4-(4-bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol involves multi-step organic reactions, often starting from readily available precursors. Key steps include the introduction of the trimethylsilyl group, which serves as a protecting group or a directing moiety in subsequent reactions. The bromo substituent, on the other hand, provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These methodologies are widely explored in academic and industrial settings, reflecting the compound's versatility.
From a structural-activity relationship (SAR) perspective, the tetrahydropyran ring in 4-(4-bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol contributes to its conformational rigidity, which is often desirable in drug design to enhance binding affinity and metabolic stability. This characteristic has led to its exploration in the development of CNS-active compounds, where blood-brain barrier penetration is a critical factor. The compound's lipophilicity, influenced by the trimethylsilyl group, can be fine-tuned to optimize pharmacokinetic properties.
In the context of green chemistry, the synthesis and application of 4-(4-bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol are being reevaluated to minimize environmental impact. Researchers are investigating catalytic methods and solvent-free conditions to reduce waste and energy consumption. This aligns with the broader industry shift toward sustainable synthesis and the adoption of green solvents, which are increasingly demanded by regulatory bodies and environmentally conscious consumers.
The compound's CAS No. 2374145-13-6 is frequently searched in chemical databases and patent literature, underscoring its relevance in intellectual property and R&D efforts. Its inclusion in high-throughput screening libraries further highlights its potential as a lead compound for various therapeutic areas. As the pharmaceutical industry continues to explore undruggable targets, compounds like 4-(4-bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol will remain at the forefront of innovation.
In summary, 4-(4-bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol represents a fascinating intersection of organic synthesis, medicinal chemistry, and materials science. Its structural complexity and functional diversity make it a valuable tool for researchers aiming to address some of the most pressing challenges in modern science. Whether in the context of drug discovery, catalysis, or sustainability, this compound continues to inspire new avenues of investigation.
2374145-13-6 (4-(4-bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol) Related Products
- 1311572-38-9(N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide)
- 2025511-22-0(1-{1-(propan-2-yl)-1H-imidazol-2-ylmethyl}-1H-imidazol-2-amine)
- 2138560-05-9(3-chloro-4-fluoro-5-phenylaniline)
- 393565-04-3(N-5-({(4-ethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide)
- 2680756-98-1(2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid)
- 88280-89-1(3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy-)
- 1594484-86-2(1-(3-hydroxypiperidin-1-yl)-3-methylpentan-1-one)
- 2138270-37-6(2-chloro-6-methyl-9-nitro-4H-pyrido1,2-apyrimidin-4-one)
- 2728725-56-0((S)-1-Methyl-5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride)
- 2414909-94-5(RET V804M-IN-1)
